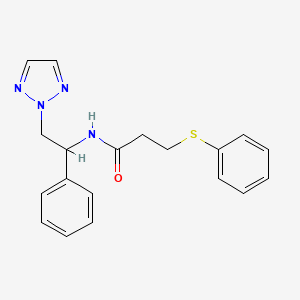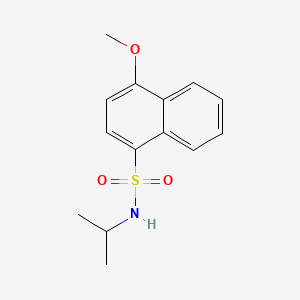![molecular formula C23H22N2O2 B2619246 2-naphthalen-1-yl-N-[3-(2-oxopiperidin-1-yl)phenyl]acetamide CAS No. 942014-02-0](/img/structure/B2619246.png)
2-naphthalen-1-yl-N-[3-(2-oxopiperidin-1-yl)phenyl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-naphthalen-1-yl-N-[3-(2-oxopiperidin-1-yl)phenyl]acetamide, commonly known as NAPPA, is a chemical compound that has been of great interest to the scientific community for its potential applications in various fields. NAPPA is a synthetic derivative of the natural compound, N-acetylaspartylglutamate (NAAG), which is known to play a role in the regulation of neurotransmission in the brain. In
作用机制
The mechanism of action of NAPPA is not fully understood, but it is believed to involve the modulation of glutamate signaling in the brain. Glutamate is the primary excitatory neurotransmitter in the brain, and its activity is tightly regulated by a number of mechanisms, including the activity of 2-naphthalen-1-yl-N-[3-(2-oxopiperidin-1-yl)phenyl]acetamide. NAPPA is thought to modulate the activity of the NMDA receptor, which is a key player in glutamate signaling and synaptic plasticity.
Biochemical and Physiological Effects
NAPPA has been shown to have a number of biochemical and physiological effects, including the modulation of glutamate signaling, the inhibition of cancer cell growth and proliferation, and the potential neuroprotective effects in models of neurodegenerative diseases. NAPPA has also been shown to have low toxicity in animal models, making it a promising candidate for further development.
实验室实验的优点和局限性
One of the major advantages of NAPPA is its high purity and yield, which makes it a viable option for large-scale production. NAPPA is also relatively easy to synthesize, making it accessible to a wide range of researchers. However, one of the limitations of NAPPA is its relatively limited solubility in water, which can make it difficult to work with in certain experiments.
未来方向
There are a number of future directions for research on NAPPA, including further studies on its mechanism of action and potential neuroprotective effects in models of neurodegenerative diseases. NAPPA could also be studied for its potential use as a drug delivery system for targeted cancer therapy. Additionally, the synthesis of new derivatives of NAPPA could be explored to improve its solubility and other properties. Overall, NAPPA is a promising compound with a wide range of potential applications in various fields of research.
合成方法
The synthesis of NAPPA involves the reaction of 2-naphthylamine with 3-(2-oxopiperidin-1-yl)benzoic acid in the presence of a coupling agent such as N-hydroxysuccinimide (NHS) and a catalyst such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting compound is then acetylated with acetic anhydride to yield NAPPA. The synthesis of NAPPA has been optimized to yield high purity and high yield, making it a viable option for large-scale production.
科学研究应用
NAPPA has been studied for its potential applications in various fields, including neuroscience, cancer research, and drug development. In neuroscience, NAPPA has been shown to modulate the activity of the NMDA receptor, which is involved in synaptic plasticity and learning and memory. NAPPA has also been studied for its potential neuroprotective effects in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
In cancer research, NAPPA has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. NAPPA has also been studied for its potential use as a drug delivery system for targeted cancer therapy.
属性
IUPAC Name |
2-naphthalen-1-yl-N-[3-(2-oxopiperidin-1-yl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O2/c26-22(15-18-9-5-8-17-7-1-2-12-21(17)18)24-19-10-6-11-20(16-19)25-14-4-3-13-23(25)27/h1-2,5-12,16H,3-4,13-15H2,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXRHZCXNYBNCNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(=O)C1)C2=CC=CC(=C2)NC(=O)CC3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-naphthalen-1-yl-N-[3-(2-oxopiperidin-1-yl)phenyl]acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide](/img/structure/B2619163.png)


![N-[1-(4-chloro-3-fluorophenyl)-2-hydroxyethyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2619169.png)



![4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(tetrahydrofuran-2-ylmethyl)butanamide](/img/structure/B2619175.png)


![2-((1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(4-fluorobenzyl)acetamide](/img/structure/B2619181.png)


